![molecular formula C24H23BrN2O2 B4082713 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4082713.png)
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide
説明
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide involves the inhibition of GSK-3β, a serine/threonine kinase that regulates many cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in many biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide are diverse and depend on the specific application. In neuroscience, this compound has been shown to improve cognitive function and reduce neuronal damage by increasing the levels of brain-derived neurotrophic factor (BDNF) and activating the Wnt/β-catenin pathway. In cancer research, 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis and inhibit tumor growth by activating the p53 pathway and inhibiting the Akt pathway. In diabetes treatment, this compound has been shown to improve glucose metabolism and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
実験室実験の利点と制限
The advantages of using 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide in lab experiments include its potent inhibitory effect on GSK-3β, its diverse applications in various fields, and its ability to activate various signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
The future directions for research on 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide are numerous and include further studies on its potential applications in various fields, the development of more efficient synthesis methods, and the identification of more potent and selective inhibitors of GSK-3β. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be investigated.
科学的研究の応用
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes treatment. In neuroscience, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke. In cancer research, 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In diabetes treatment, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
3-bromo-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2/c1-17(10-11-18-6-3-2-4-7-18)26-23(28)19-12-14-22(15-13-19)27-24(29)20-8-5-9-21(25)16-20/h2-9,12-17H,10-11H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRYHVCFLOCYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



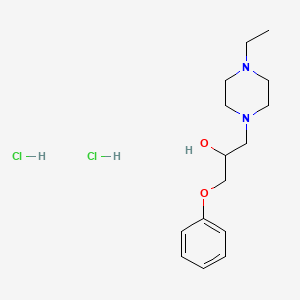
![1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4082645.png)
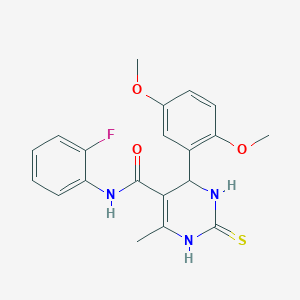
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4082666.png)
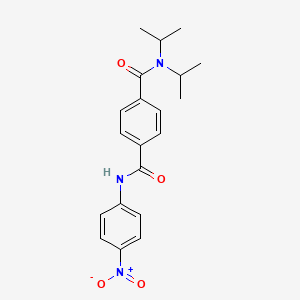
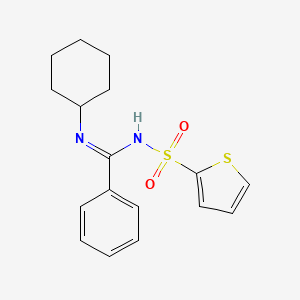
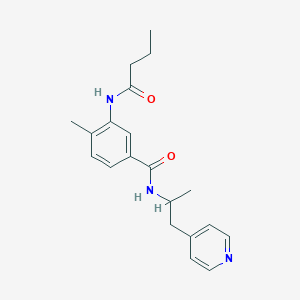
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4082706.png)
![2-{[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4082714.png)
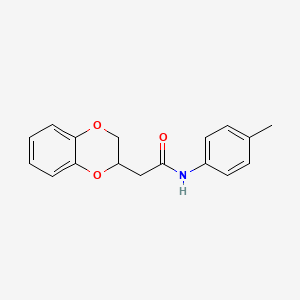
![methyl 2-chloro-5-({[(5-{1-[(4-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082724.png)
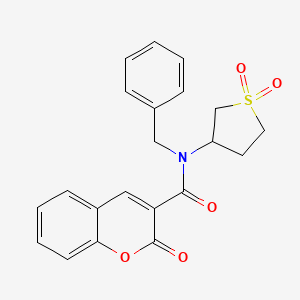
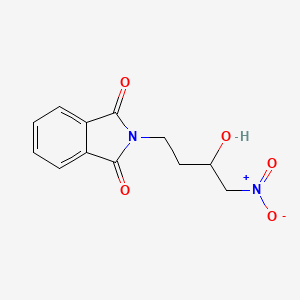
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4082740.png)